molecular formula C14H20N2O2S B13932046 1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane

1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane

Cat. No.: B13932046
M. Wt: 280.39 g/mol
InChI Key: WETTUDQJUFWYNN-UHFFFAOYSA-N
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Description

1,8-Diazaspiro[4.5]decane,1-(phenylsulfonyl)- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenylsulfonyl group.

Preparation Methods

The synthesis of 1,8-Diazaspiro[4.5]decane,1-(phenylsulfonyl)- can be achieved through various synthetic routes. One common method involves the reaction of diazaspirodecane with phenylsulfonyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

1,8-Diazaspiro[4.5]decane,1-(phenylsulfonyl)- undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted derivatives .

Scientific Research Applications

1,8-Diazaspiro[4.5]decane,1-(phenylsulfonyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Diazaspiro[4.5]decane,1-(phenylsulfonyl)- involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound blocks the activation of the necroptosis pathway, thereby preventing cell death. This inhibition is achieved through the binding of the compound to the active site of RIPK1, leading to a conformational change that reduces its activity .

Properties

IUPAC Name

1-(benzenesulfonyl)-1,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-19(18,13-5-2-1-3-6-13)16-12-4-7-14(16)8-10-15-11-9-14/h1-3,5-6,15H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETTUDQJUFWYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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